molecular formula C17H13ClO B3032863 (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone CAS No. 59082-24-5

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

Cat. No.: B3032863
CAS No.: 59082-24-5
M. Wt: 268.7 g/mol
InChI Key: OWFGMURBYHPNJK-SDNWHVSQSA-N
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Description

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is a substituted tetralone derivative characterized by a 4-chlorophenyl group attached to the methylene position of the dihydronaphthalenone backbone. Its molecular formula is C₁₇H₁₃ClO, with a molecular weight of 268.74 g/mol . The (E)-configuration indicates the trans spatial arrangement of substituents around the double bond, which is critical for its stereochemical interactions in biological systems.

Properties

IUPAC Name

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGMURBYHPNJK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165494
Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
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Molecular Weight

268.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59082-24-5, 49545-70-2
Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-chlorophenyl)methylene)-, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Naphthalenone,4-dihydro-
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Record name (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate enolate, which subsequently undergoes aldol condensation to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a naphthalenone core with a chlorophenyl substituent. Its crystal structure has been analyzed, revealing significant bond lengths and angles that suggest unique electronic properties. The C=N double bond characteristic is noted with a bond length of approximately 1.282 Å, indicating strong resonance stabilization due to the conjugated system present in the molecule .

Biological Activities

Antimicrobial Properties
Research indicates that (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone exhibits antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and disruption of mitochondrial function. These findings suggest that this compound could be explored as a lead compound for developing new anticancer drugs .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Experimental models indicate that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Applications in Medicinal Chemistry

Drug Development
Given its diverse biological activities, this compound serves as a valuable scaffold in drug design. Researchers are investigating its derivatives to enhance efficacy and reduce toxicity. The modifications of the chlorophenyl group or alterations to the naphthalenone structure may yield compounds with improved pharmacological profiles.

Synthesis of Novel Compounds
The compound is utilized as an intermediate in the synthesis of other bioactive molecules. Its reactivity allows for further functionalization, leading to the generation of new chemical entities with potential therapeutic applications.

Applications in Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a monomer in polymer synthesis. Its unique structural features contribute to the development of polymers with specific thermal and mechanical properties desirable for various industrial applications.

Dyes and Pigments
The compound's vibrant color properties make it suitable for use in dyes and pigments. Its stability under light exposure enhances its applicability in textile and coating industries.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityEffective against E. coli and S. aureus; potential for antibiotic development .
Study 2Anticancer PropertiesInduces apoptosis in breast cancer cell lines; further investigation needed .
Study 3Anti-inflammatory EffectsReduces TNF-alpha levels in murine models; implications for treating arthritis .

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the aromatic ring or the tetralone core, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone 4-Cl-C₆H₄ (para-chlorophenyl) C₁₇H₁₃ClO 268.74 Electron-withdrawing Cl enhances lipophilicity
(E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one (HMMD) 3-OH, 4-OCH₃-C₆H₃ (polar groups) C₁₈H₁₆O₃ 280.32 Increased solubility due to hydroxyl/methoxy
(E)-4-ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one 4-OCH₃-C₆H₄, C₂H₅ (ethyl) C₂₀H₂₀O₂ 292.37 Ethyl group enhances lipophilicity
2-Benzyl-3,4-dihydro-1(2H)-naphthalenone Benzyl (C₆H₅-CH₂) C₁₇H₁₆O 236.31 Non-polar benzyl group increases steric bulk
2-[(2-Naphtyl)methylene]-1,2,3,4-tetrahydronaphthalene-1-one 2-Naphthylmethylene C₂₁H₁₆O 284.35 Extended aromaticity improves π-π stacking

Key Observations :

  • Ethyl or benzyl substituents increase molecular weight and lipophilicity, which may influence membrane permeability .
  • Hydroxyl/methoxy groups (as in HMMD) improve aqueous solubility but reduce metabolic stability due to susceptibility to glucuronidation .

Biological Activity

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and various biological assays that highlight its pharmacological potential.

Structural Characteristics

The compound features a naphthalenone core with a 4-chlorophenyl substituent. Its molecular structure can be described as follows:

  • Molecular Formula : C16H14ClO
  • Molecular Weight : 270.74 g/mol
  • IUPAC Name : this compound

The crystal structure showcases the E configuration of the double bond between the naphthalenone and the chlorophenyl moiety, indicating a specific spatial arrangement that may influence its biological activity .

1. Antioxidant Activity

Research indicates that derivatives of naphthalenones exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

CompoundIC50 (µM)Assay Method
This compound15.2DPPH Scavenging Assay

2. Anticancer Properties

Studies have shown that this compound possesses anticancer activity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)8.7
A549 (Lung)10.0

The compound's ability to inhibit tumor growth has been attributed to its interaction with cellular signaling pathways involved in cell cycle regulation and apoptosis .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.

EnzymeInhibition TypeIC50 (µM)
MAO-ACompetitive0.342
MAO-BNon-competitive0.075

This inhibition suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could be a promising lead for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

A separate investigation assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results showed that administration of the compound reduced neuroinflammation and improved motor function, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

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